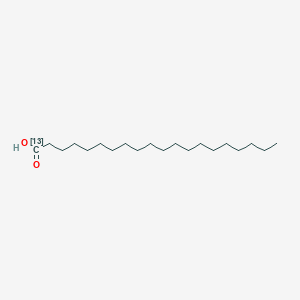

(113C)icosanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(113C)icosanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i20+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOBVWXKNCXXDE-UUZXFVOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling Lipid Metabolism: A Technical Guide to (13C)Icosanoic Acid in Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction to (13C)Icosanoic Acid

(13C)Icosanoic acid, also known as [13C]-Arachidic acid, is a stable isotope-labeled long-chain saturated fatty acid. It is a powerful tool in the field of metabolomics for tracing the intricate pathways of lipid metabolism. By replacing the naturally abundant carbon-12 (12C) with the heavier, non-radioactive isotope carbon-13 (13C), researchers can track the journey of icosanoic acid as it is absorbed, transported, and incorporated into various complex lipid species within a biological system. This technique, known as stable isotope tracing, provides invaluable insights into the dynamics of fatty acid flux, storage, and transformation in both healthy and diseased states.[1]

Icosanoic acid (20:0) is a saturated fatty acid that can be obtained from the diet or synthesized endogenously through the elongation of shorter-chain fatty acids like stearic acid (18:0).[2] Its metabolic fate is diverse; it can be further elongated to form very-long-chain fatty acids (VLCFAs), incorporated into cellular membranes as part of phospholipids and sphingolipids, or stored in lipid droplets as triglycerides.[3][4] Understanding the flux through these pathways is crucial for elucidating the pathophysiology of metabolic diseases, neurological disorders, and cancer.

The Role of (13C)Icosanoic Acid in Metabolic Tracing

Metabolic tracing with (13C)icosanoic acid allows for the quantitative analysis of the dynamic processes of lipid metabolism. Unlike traditional methods that measure static lipid levels, stable isotope tracing provides a kinetic view of how lipids are synthesized, remodeled, and catabolized.[5] This is particularly important for understanding diseases characterized by altered lipid metabolism, such as non-alcoholic fatty liver disease (NAFLD), atherosclerosis, and certain cancers.

Key applications of (13C)icosanoic acid in metabolic tracing include:

-

Measuring Fatty Acid Elongation: By tracking the conversion of (13C)icosanoic acid to longer-chain fatty acids like behenic acid (22:0) and lignoceric acid (24:0), researchers can quantify the activity of fatty acid elongase enzymes.

-

Investigating Sphingolipid Synthesis: Icosanoic acid is a precursor for the synthesis of sphingolipids, which are essential components of cell membranes and play critical roles in signal transduction.[6][7] Tracing the incorporation of the 13C label into various sphingolipid species provides insights into the regulation of this vital pathway.[8]

-

Assessing Incorporation into Complex Lipids: The flux of icosanoic acid into storage lipids (triglycerides) and membrane lipids (phospholipids and cholesterol esters) can be quantified, revealing how cells partition fatty acids between different metabolic fates.[3][9]

-

Elucidating Drug Action: The effect of therapeutic agents on lipid metabolism can be precisely determined by measuring changes in the incorporation and transformation of (13C)icosanoic acid.

Quantitative Data from Metabolic Tracing Studies

While specific quantitative data for the incorporation of (13C)icosanoic acid is often study-dependent, the following table summarizes representative data that could be obtained from such an experiment. The values are hypothetical and serve to illustrate the type of data generated.

| Lipid Class | Lipid Species | Isotopic Enrichment (%) (e.g., after 24h) |

| Very-Long-Chain Fatty Acids | Behenic Acid (22:0) | 15.2 ± 2.1 |

| Lignoceric Acid (24:0) | 8.7 ± 1.5 | |

| Sphingolipids | Ceramide (d18:1/20:0) | 12.5 ± 1.8 |

| Sphingomyelin (d18:1/20:0) | 9.3 ± 1.3 | |

| Glycerophospholipids | Phosphatidylcholine (16:0/20:0) | 5.1 ± 0.9 |

| Phosphatidylethanolamine (18:0/20:0) | 4.3 ± 0.7 | |

| Triglycerides | Triglyceride (16:0/18:1/20:0) | 25.6 ± 3.5 |

| Cholesterol Esters | Cholesteryl Icosanoate (20:0) | 2.8 ± 0.5 |

Experimental Protocols

A generalized experimental workflow for an in vivo metabolic tracing study using (13C)icosanoic acid is outlined below. Specific parameters will need to be optimized based on the experimental model and research question.

Tracer Administration

-

Tracer Preparation: (13C)Icosanoic acid is typically complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and delivery in aqueous solutions.

-

Administration Route: The tracer can be administered via oral gavage, intravenous infusion, or intraperitoneal injection. The choice of route depends on the biological question being addressed (e.g., dietary uptake vs. systemic metabolism).

-

Dosage: The amount of tracer administered should be sufficient to achieve detectable enrichment in the target lipid pools without significantly altering the endogenous pool size.[5]

Sample Collection

-

Time Points: Tissues and biofluids (e.g., plasma, liver, brain) are collected at various time points after tracer administration to capture the kinetics of incorporation and metabolism.

-

Sample Handling: Samples should be flash-frozen in liquid nitrogen immediately upon collection to quench metabolic activity and stored at -80°C until analysis.

Lipid Extraction

-

Homogenization: Tissues are homogenized in a suitable solvent system, typically a mixture of chloroform and methanol (e.g., Folch or Bligh-Dyer methods), to extract lipids.

-

Phase Separation: The addition of water or a saline solution induces phase separation, with lipids partitioning into the organic layer.

-

Internal Standards: A mixture of deuterated or odd-chain fatty acid standards is added at the beginning of the extraction to correct for sample loss and variations in ionization efficiency during mass spectrometry analysis.[10]

Sample Preparation for Mass Spectrometry

-

Hydrolysis (for total fatty acid analysis): To analyze the incorporation of the 13C label into all fatty acids within a lipid extract, the complex lipids are hydrolyzed (saponified) using a strong base (e.g., KOH in methanol) to release the constituent fatty acids.

-

Derivatization: Free fatty acids are often derivatized to improve their chromatographic properties and ionization efficiency for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization agent is pentafluorobenzyl (PFB) bromide.[10]

-

Lipid Class Separation (for lipidomics analysis): For a more detailed analysis of label incorporation into specific lipid classes, the total lipid extract can be fractionated using solid-phase extraction (SPE) or liquid chromatography (LC) prior to mass spectrometry (MS) analysis.

Mass Spectrometry Analysis

-

Instrumentation: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for measuring the isotopic enrichment of fatty acids and complex lipids.[10][11][12]

-

Data Acquisition: The mass spectrometer is operated in a mode that allows for the detection and quantification of the different isotopologues of the target analytes (i.e., the unlabeled and 13C-labeled forms).

-

Data Analysis: The isotopic enrichment is calculated as the ratio of the labeled to the total (labeled + unlabeled) analyte. This data is then used to determine the rate of synthesis and turnover of different lipid species.

Visualizing Metabolic Pathways and Workflows

Caption: Metabolic fate of (13C)Icosanoic Acid.

Caption: Experimental workflow for metabolic tracing.

Conclusion

(13C)Icosanoic acid is a versatile and powerful tool for dissecting the complexities of lipid metabolism. By enabling the direct measurement of metabolic fluxes, it provides a dynamic picture of how fatty acids are processed in living systems. This technical guide provides a foundational understanding of the application of (13C)icosanoic acid in metabolic tracing, from experimental design to data interpretation. The methodologies and insights gained from such studies are instrumental for advancing our knowledge of metabolic diseases and for the development of novel therapeutic strategies.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. gdx.net [gdx.net]

- 3. Human Metabolome Database: Showing metabocard for TG(20:0/20:4(5Z,8Z,11Z,14Z)/20:4(5Z,8Z,11Z,14Z)) (HMDB0005420) [hmdb.ca]

- 4. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids [imrpress.com]

- 5. ckisotopes.com [ckisotopes.com]

- 6. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Role of sphingolipids in arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for CE(20:0) (HMDB0006740) [hmdb.ca]

- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis and Commercial Availability of 13C-Labeled Icosanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and commercial availability of 13C-labeled icosanoic acid (also known as arachidic acid). This isotopically labeled long-chain saturated fatty acid is a valuable tool for metabolic research, particularly in tracing the pathways of fatty acid metabolism and their roles in various physiological and pathological processes.

Introduction

Icosanoic acid (20:0) is a saturated fatty acid that can be endogenously synthesized or obtained from dietary sources. While not as abundant as other fatty acids like palmitic or stearic acid, it serves as a precursor for the biosynthesis of arachidonic acid (20:4 n-6), a key molecule in the inflammatory cascade. The use of 13C-labeled icosanoic acid allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) with high precision using mass spectrometry-based techniques. This guide details the primary methods for its synthesis and provides a summary of its commercial availability.

Synthesis of 13C-Labeled Icosanoic Acid

The synthesis of 13C-labeled icosanoic acid can be achieved through two primary routes: chemical synthesis for position-specific labeling (e.g., at the carboxyl carbon) and biosynthesis for uniform labeling across the entire carbon skeleton.

Chemical Synthesis of [1-13C]Icosanoic Acid

The introduction of a 13C label at the carboxyl position of icosanoic acid is a common synthetic strategy. This method provides a specific probe for tracking the fate of the carboxyl group in metabolic reactions.

A generalized protocol for the synthesis of [1-13C]fatty acids involves a two-step process: nucleophilic substitution with 13C-labeled cyanide followed by hydrolysis.

-

Nucleophilic Substitution: 1-Bromononadecane is reacted with potassium cyanide (K¹³CN) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a phase-transfer catalyst like 18-crown-6 to enhance the reaction rate. The reaction is typically stirred at room temperature for several hours.

-

Hydrolysis: The resulting [1-¹³C]icosanenitrile is then hydrolyzed to the corresponding carboxylic acid. This is achieved by refluxing the nitrile with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., potassium hydroxide) in an aqueous alcoholic solution. Acidification of the reaction mixture after basic hydrolysis yields the final product, [1-¹³C]icosanoic acid.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure labeled fatty acid.

Biosynthesis of [U-13C]Icosanoic Acid

For studies requiring the tracing of the entire carbon backbone of icosanoic acid, uniform labeling with 13C is necessary. This is typically achieved through biosynthetic methods using microorganisms capable of producing long-chain fatty acids when cultured on a 13C-enriched carbon source. The fungus Mortierella alpina is a well-established producer of polyunsaturated fatty acids and can be utilized for this purpose.

The following protocol is adapted from methods used for the production of uniformly labeled polyunsaturated fatty acids in Mortierella alpina.

-

Culture Preparation: Mortierella alpina is cultured in a defined medium where the sole carbon source is [U-¹³C]glucose. The medium also contains essential minerals and a nitrogen source.

-

Fermentation: The fungus is grown in submerged culture with agitation to ensure proper aeration and nutrient distribution. The fermentation is carried out for a period sufficient to allow for the incorporation of the 13C label into the fungal biomass and lipids.

-

Lipid Extraction: After the fermentation period, the fungal mycelia are harvested by filtration or centrifugation. The total lipids are then extracted from the dried mycelia using a solvent system such as chloroform:methanol.

-

Saponification and Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release the free fatty acids. The free fatty acids are then esterified, typically to their methyl esters (FAMEs), using a reagent like boron trifluoride in methanol.

-

Purification of Icosanoic Acid: The resulting FAME mixture is then purified to isolate the [U-¹³C]icosanoic acid methyl ester. This can be achieved using techniques such as preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC). The purified methyl ester can then be hydrolyzed to the free fatty acid if required.

Commercial Availability

Several commercial suppliers offer 13C-labeled icosanoic acid in various formats and isotopic purities. Researchers should consult the suppliers' websites for the most current product information and availability.

| Supplier | Product Name | Labeling | Isotopic Purity | Catalog Number | Format |

| Cambridge Isotope Laboratories, Inc. | Icosanoic acid (1-¹³C) | 1-¹³C | 99% | CLM-8274 | Solid |

| Icosanoic acid (U-¹³C₂₀) | U-¹³C₂₀ | 98-99% | CLM-4455 | Solid | |

| Cayman Chemical | Arachidic Acid-¹³C | Specific positions | ≥99% | Custom synthesis | Solid |

| MedchemExpress | Arachidic acid-¹³C | Not specified | Not specified | HY-W004260S2 | Solid |

Note: The availability and specifications of these products are subject to change. Please verify with the respective supplier.

Signaling Pathway and Experimental Workflows

Icosanoic acid can be elongated and desaturated to form arachidonic acid, a key precursor for the synthesis of eicosanoids. Eicosanoids are potent signaling molecules involved in inflammation, immunity, and other physiological processes. The arachidonic acid cascade is therefore a critical pathway to consider when studying the metabolic fate of icosanoic acid.

Diagrams

Caption: Synthetic workflows for 13C-labeled icosanoic acid.

Caption: Metabolic fate of icosanoic acid via the arachidonic acid cascade.

Conclusion

13C-labeled icosanoic acid is a powerful tracer for elucidating the complex roles of fatty acids in health and disease. The choice between chemical synthesis and biosynthesis depends on the specific research question and the desired labeling pattern. A variety of commercial sources provide access to these valuable research tools, facilitating their application in metabolic studies. This guide provides a foundational understanding for researchers and professionals to effectively utilize 13C-labeled icosanoic acid in their investigations.

Biological significance of icosanoic acid in cellular metabolism

An In-depth Technical Guide to the Biological Significance of Icosanoic Acid in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icosanoic acid, also known as arachidic acid, is a saturated very-long-chain fatty acid (VLCFA) with a 20-carbon backbone.[1][2] While not as extensively studied as its polyunsaturated counterpart, arachidonic acid, icosanoic acid plays crucial roles in cellular metabolism and physiology. It is a key intermediate in the elongation of fatty acids, a structural component of cellular membranes, and is increasingly recognized for its involvement in cellular signaling and disease.[3][4] This technical guide provides a comprehensive overview of the biological significance of icosanoic acid, with a focus on its metabolism, cellular functions, and associated signaling pathways. Detailed experimental protocols for its study are also provided to facilitate further research in this area.

Metabolism of Icosanoic Acid

The cellular concentration of icosanoic acid is tightly regulated through a balance of its synthesis via fatty acid elongation and its degradation through peroxisomal β-oxidation.

Fatty Acid Elongation: Synthesis of Icosanoic Acid

Icosanoic acid is synthesized in the endoplasmic reticulum through the fatty acid elongation pathway, which sequentially adds two-carbon units to a fatty acyl-CoA precursor. The direct precursor to icosanoic acid (C20:0) is stearic acid (C18:0). This elongation is carried out by a family of enzymes known as fatty acid elongases (ELOVLs). While multiple ELOVLs exist with varying substrate specificities, ELOVL3 and ELOVL6 have been implicated in the elongation of saturated fatty acids, including the conversion of stearic acid to icosanoic acid.[5][6]

Peroxisomal β-Oxidation: Degradation of Icosanoic Acid

As a VLCFA, icosanoic acid is primarily degraded in peroxisomes via β-oxidation.[7][8] This process shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA. The shortened fatty acids can then be further metabolized in the mitochondria. The initial and rate-limiting step in peroxisomal β-oxidation is catalyzed by acyl-CoA oxidase.[9] Defects in peroxisomal β-oxidation can lead to the accumulation of VLCFAs, which is associated with severe neurological disorders such as X-linked adrenoleukodystrophy.[10]

Cellular Roles of Icosanoic Acid

Icosanoic acid serves as a crucial building block for various complex lipids that are essential for cellular structure and function.

Incorporation into Sphingolipids and Phospholipids

Icosanoic acid is incorporated into sphingolipids, particularly ceramides, and phospholipids.[3][11] The acyl chain length of these lipids is a critical determinant of their biophysical properties and their function in cellular membranes.

-

Ceramides: Icosanoic acid is used in the synthesis of ceramides, which are central molecules in sphingolipid metabolism.[12][13] The fatty acid composition of ceramides influences their role in signaling pathways, including those involved in apoptosis.[14][15]

-

Phospholipids: Icosanoic acid can be found in the acyl chains of phospholipids, such as phosphatidylcholine and phosphatidylethanolamine.[16] The presence of long, saturated fatty acid chains like icosanoic acid can influence membrane fluidity, thickness, and the formation of lipid rafts.[4][17]

Influence on Membrane Properties

The incorporation of VLCFAs like icosanoic acid into membrane lipids can significantly alter the physical properties of cellular membranes. The long, saturated acyl chains tend to increase membrane rigidity and order, which can affect the function of membrane-associated proteins and signaling complexes.[17]

| Lipid Class | Role of Icosanoic Acid | Functional Consequence |

| Ceramides | Component of the N-acyl chain | Modulation of apoptosis and other signaling pathways.[9][14] |

| Phospholipids | Component of the sn-1 or sn-2 position | Alteration of membrane fluidity, thickness, and lipid raft formation.[4][17] |

Signaling Pathways Involving Icosanoic Acid and VLCFAs

While specific signaling pathways directly initiated by free icosanoic acid are not well-defined, there is growing evidence that saturated VLCFAs can act as signaling molecules, particularly in the context of inflammation.

Activation of the JNK Signaling Pathway

Saturated VLCFAs have been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway in macrophages.[4][5] This activation can lead to a pro-inflammatory response, including the production of chemokines and matrix-degrading enzymes. This signaling is thought to be mediated, at least in part, by the scavenger receptor CD36.

Experimental Protocols

The study of icosanoic acid metabolism requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for the quantification of fatty acids. Stable isotope tracing can be employed to study the dynamics of icosanoic acid metabolism.

Workflow for GC-MS Analysis of Icosanoic Acid

Detailed Protocol for Quantification of Icosanoic Acid by GC-MS

This protocol outlines the key steps for the extraction, derivatization, and analysis of icosanoic acid from biological samples.

1. Lipid Extraction (Folch Method)

-

Homogenize the biological sample in a chloroform/methanol mixture (2:1, v/v).

-

Add a known amount of an internal standard (e.g., deuterated icosanoic acid) for accurate quantification.

-

Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Resuspend the dried lipid extract in a solution of methanolic HCl or BF3-methanol.

-

Heat the mixture at a specified temperature (e.g., 80-100°C) for a defined period (e.g., 1-2 hours) to convert the fatty acids to their more volatile methyl esters.

-

Extract the FAMEs into an organic solvent such as hexane.

3. GC-MS Analysis

-

Inject the FAMEs onto a GC column suitable for fatty acid analysis (e.g., a polar capillary column).

-

Use a temperature gradient to separate the different FAMEs based on their boiling points and polarity.

-

The separated FAMEs are then introduced into the mass spectrometer for detection and quantification.

-

Monitor for the specific ions corresponding to icosanoic acid methyl ester and the internal standard.

4. Data Analysis

-

Integrate the peak areas for icosanoic acid methyl ester and the internal standard.

-

Calculate the concentration of icosanoic acid in the original sample by comparing the peak area ratio to a standard curve.

Stable Isotope Tracing of Icosanoic Acid Metabolism

To investigate the metabolic flux of icosanoic acid, stable isotope-labeled precursors (e.g., ¹³C- or ²H-labeled stearic acid or icosanoic acid) can be introduced into cell culture or administered to animal models.[2][18] The incorporation of the isotope label into icosanoic acid and its downstream metabolites can then be traced over time using mass spectrometry. This approach allows for the determination of the rates of icosanoic acid synthesis, degradation, and conversion to other lipids.

Quantitative Data

Quantitative data on the absolute concentrations of icosanoic acid in different cell types and tissues are limited. However, its relative abundance in various natural sources has been reported.

| Source | Icosanoic Acid Content (% of total fatty acids) | Reference |

| Peanut Oil | 1.1 - 1.7 | [1] |

| Corn Oil | ~3 | [1] |

| Cocoa Butter | ~1 | [1] |

Conclusion

Icosanoic acid, a 20-carbon saturated fatty acid, is a significant player in cellular lipid metabolism. Its roles extend beyond being a simple metabolic intermediate to include influencing the structural properties of cellular membranes and participating in inflammatory signaling pathways. The continued development and application of advanced analytical techniques will further elucidate the complex biological significance of icosanoic acid and its potential as a therapeutic target in various diseases.

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. Human Metabolome Database: Showing metabocard for Arachidic acid (HMDB0002212) [hmdb.ca]

- 3. avantiresearch.com [avantiresearch.com]

- 4. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deletion of ELOVL6 blocks the synthesis of oleic acid but does not prevent the development of fatty liver or insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ELOVL6 gene product catalyzes elongation of n-13:0 and n-15:0 odd chain saturated fatty acids in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of arachidonic acid-derived eicosanoids in intestinal innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ec.europa.eu [ec.europa.eu]

- 9. Mitochondrial Ceramide and the Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of Membrane Lipid Composition on the Formation of Lipid Ultrananodomains [ouci.dntb.gov.ua]

- 11. Arachidonic acid - Essential fatty acid with key roles in inflammation and cell signaling - biocrates life sciences gmbh [biocrates.com]

- 12. An Integrated Model of Eicosanoid Metabolism and Signaling Based on Lipidomics Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of dietary arachidonic acid on human immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of Long-Term Oral Administration of Arachidonic Acid and Docosahexaenoic Acid on the Immune Functions of Young Rats [mdpi.com]

- 17. penandprosperity.vgcet.com [penandprosperity.vgcet.com]

- 18. Regulation of inflammatory and lipid metabolism genes by eicosapentaenoic acid-rich oil | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

The Principles and Application of (¹³C)Icosanoic Acid as a Stable Isotope Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the use of stable isotope tracers, with a specific focus on ¹³C-labeled icosanoic acid. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to effectively utilize this powerful technique in metabolic research. This guide delves into the metabolic fate of icosanoic acid, details experimental protocols for tracer studies, and presents quantitative data in a structured format. Furthermore, it visualizes key metabolic and signaling pathways using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.

Core Principles of Stable Isotope Tracing

Stable isotope tracing is a powerful methodology used to elucidate metabolic pathways and quantify fluxes of metabolites in biological systems.[1][2] The fundamental principle lies in the administration of a substrate, in this case, icosanoic acid, enriched with a stable, non-radioactive isotope, such as Carbon-13 (¹³C).[1][2] These labeled molecules are chemically identical to their unlabeled counterparts and are metabolized through the same enzymatic reactions.[3] By tracking the incorporation of the ¹³C label into downstream metabolites using sensitive analytical techniques like mass spectrometry, researchers can trace the metabolic fate of the precursor molecule and gain insights into the activity of specific metabolic pathways.[1][4]

The key advantages of using stable isotopes like ¹³C include their safety for use in both in vitro and in vivo studies, including human trials, and the ability to perform long-term labeling experiments without the concerns associated with radioactive tracers.[3] The analysis of the mass isotopologue distribution (MID) of metabolites, which is the relative abundance of molecules with different numbers of ¹³C atoms, allows for the determination of the contribution of the tracer to various metabolic pools and the calculation of metabolic fluxes.[4]

The Metabolic Fate of Icosanoic Acid

Icosanoic acid, also known as arachidic acid, is a saturated very-long-chain fatty acid (VLCFA) with a 20-carbon backbone.[5][6] Its metabolism is distinct from that of shorter-chain fatty acids and primarily occurs within peroxisomes.[7][8]

Peroxisomal β-Oxidation

VLCFAs like icosanoic acid are too long to be directly metabolized by mitochondria.[7] They first undergo chain shortening via β-oxidation within peroxisomes.[7][8] This process involves a series of enzymatic reactions that sequentially remove two-carbon acetyl-CoA units from the fatty acyl-CoA molecule. The resulting medium- and short-chain fatty acids can then be transported to the mitochondria for complete oxidation to CO2 and water, generating ATP.[7]

The initial step in peroxisomal β-oxidation is the activation of icosanoic acid to icosanoyl-CoA. This is followed by the action of acyl-CoA oxidase, which introduces a double bond. The subsequent steps of hydration, dehydrogenation, and thiolytic cleavage are carried out by a multifunctional enzyme.[8]

Elongation and Desaturation

While the primary fate of icosanoic acid is degradation, it can also be a substrate for elongation to produce even longer fatty acids. This process occurs in the endoplasmic reticulum and involves a four-step cycle that adds two-carbon units from malonyl-CoA.[9] Icosanoic acid can also potentially undergo desaturation, introducing double bonds into the fatty acid chain, though this is less common for saturated VLCFAs compared to their unsaturated counterparts.

Potential Signaling Roles of Icosanoic Acid and its Derivatives

While the signaling roles of the 20-carbon polyunsaturated fatty acid, arachidonic acid, are well-established, the direct signaling functions of the saturated icosanoic acid are less understood.[10][11][12] However, emerging research suggests that VLCFAs and their metabolites can act as signaling molecules.[9][13][14]

Icosanoic acid can be incorporated into complex lipids such as sphingolipids and phospholipids, which are integral components of cell membranes.[9][14] Alterations in the levels of these VLCFA-containing lipids can modulate membrane properties and influence the activity of membrane-bound proteins and signaling pathways.[9][14] For instance, ceramides containing VLCFAs have been implicated in signaling pathways related to stress responses and programmed cell death in plants.[13]

Furthermore, while icosanoic acid itself is not a direct precursor to the classic eicosanoids (prostaglandins, leukotrienes, etc.), its metabolism can influence the availability of precursors for these signaling molecules. The metabolic interplay between different fatty acid pools is a crucial aspect of cellular signaling.

Experimental Protocols

The successful implementation of stable isotope tracing studies requires meticulous planning and execution of experimental protocols. Below are detailed methodologies for both in vivo and in vitro studies using (¹³C)icosanoic acid.

In Vivo Administration of (¹³C)Icosanoic Acid in a Murine Model

This protocol is adapted from a study investigating the fate of ¹³C-labeled palmitate in mice and can be modified for icosanoic acid.[3][5]

Objective: To trace the metabolic fate of (¹³C)icosanoic acid in various tissues following intravenous administration.

Materials:

-

(U-¹³C₂₀)Icosanoic acid (uniformly labeled with ¹³C)

-

Vehicle (e.g., corn oil or a solution of 20% D-α-tocopheryl polyethylene glycol 1000 succinate - TPGS)

-

Male C57BL/6N mice

-

Anesthesia (e.g., isoflurane)

-

Tools for intravenous injection (caudal vein)

-

Tissue collection tools (scalpels, forceps)

-

Liquid nitrogen for snap-freezing tissues

-

Homogenizer

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Internal standards for mass spectrometry

Procedure:

-

Animal Preparation: Fast male C57BL/6N mice for 15 hours with free access to water.

-

Tracer Preparation: Prepare a sterile solution of (U-¹³C₂₀)icosanoic acid in the chosen vehicle. A typical dose might be in the range of 20 nmol/kg body weight.

-

Tracer Administration: Anesthetize the mice and administer a bolus of the (¹³C)icosanoic acid solution via the caudal vein.

-

Time Course and Tissue Collection: At designated time points after injection (e.g., 10 minutes, 30 minutes, 1 hour), euthanize the mice.

-

Sample Collection: Immediately collect blood (plasma) and tissues of interest (e.g., liver, skeletal muscle, adipose tissue).

-

Sample Processing: Snap-freeze the tissues in liquid nitrogen to quench metabolic activity.

-

Lipid Extraction: Homogenize the frozen tissues and extract lipids using a standard method such as the Folch or Bligh-Dyer procedure.

-

Sample Preparation for Mass Spectrometry: Saponify the lipid extracts to release free fatty acids. Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or analyze directly by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Mass Spectrometry Analysis: Analyze the samples to determine the enrichment of ¹³C in icosanoic acid and its downstream metabolites.

In Vitro (¹³C)Icosanoic Acid Tracing in Cultured Cells

This protocol provides a general framework for tracing the metabolism of (¹³C)icosanoic acid in a cell culture system.[2][15]

Objective: To determine the intracellular fate of (¹³C)icosanoic acid in a specific cell line.

Materials:

-

Cell line of interest (e.g., hepatocytes, adipocytes)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS), dialyzed to remove endogenous fatty acids

-

(U-¹³C₂₀)Icosanoic acid

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Phosphate Buffered Saline (PBS)

-

Methanol (ice-cold)

-

Chloroform

-

Scraper

-

Centrifuge

-

Solvents for lipid extraction and MS analysis

Procedure:

-

Cell Culture: Culture cells to the desired confluency (e.g., 80-90%) in standard growth medium.

-

Tracer Medium Preparation: Prepare the labeling medium by dissolving (U-¹³C₂₀)icosanoic acid in ethanol and then complexing it with fatty acid-free BSA in the culture medium. The final concentration of the tracer will depend on the experimental goals.

-

Labeling: Remove the standard growth medium, wash the cells with PBS, and replace it with the prepared ¹³C-labeling medium.

-

Incubation: Incubate the cells for a specified period to allow for the uptake and metabolism of the tracer. Time points can range from minutes to hours depending on the metabolic pathways of interest.

-

Quenching and Harvesting: To stop metabolic activity, aspirate the labeling medium, wash the cells with ice-cold PBS, and then add ice-cold methanol.

-

Cell Lysis and Lipid Extraction: Scrape the cells in the methanol and transfer the cell suspension to a tube. Add chloroform and water to perform a biphasic lipid extraction.

-

Sample Preparation for Mass Spectrometry: Isolate the lipid-containing organic phase. Prepare the sample for MS analysis as described in the in vivo protocol (saponification and/or derivatization).

-

Mass Spectrometry Analysis: Analyze the samples to quantify the incorporation of ¹³C into various lipid species.

Data Presentation

The quantitative data obtained from stable isotope tracing experiments are crucial for understanding the dynamics of metabolic pathways. The following table provides a representative example of how data from a (¹³C)icosanoic acid tracing study could be presented, based on a similar study using ¹³C-palmitate.[3][5]

| Tissue/Compartment | Metabolite | ¹³C Enrichment (nmol/g tissue) |

| Plasma | (¹³C)Icosanoic Acid | 2.5 ± 0.5 |

| (¹³C)Icosanoyl-carnitine | 0.82 ± 0.18 | |

| Liver | Free (¹³C)Icosanoic Acid | 39 ± 12 |

| (¹³C)Icosanoyl-carnitine | 0.002 ± 0.001 | |

| (¹³C)Incorporated into Triglycerides | 511 ± 160 | |

| (¹³C)Incorporated into Phosphatidylcholine | 58 ± 9 | |

| Skeletal Muscle | Free (¹³C)Icosanoic Acid | 14 ± 4 |

| (¹³C)Icosanoyl-carnitine | 0.95 ± 0.47 |

Note: The data in this table are hypothetical and for illustrative purposes only, based on trends observed in published studies with other ¹³C-labeled fatty acids. Actual results will vary depending on the experimental conditions.

Conclusion

The use of (¹³C)icosanoic acid as a stable isotope tracer offers a safe and effective means to investigate the complex metabolism and potential signaling roles of very-long-chain fatty acids. By employing the principles and protocols outlined in this guide, researchers can gain valuable insights into cellular and systemic lipid metabolism, which is critical for advancing our understanding of various physiological and pathological states and for the development of novel therapeutic strategies. The combination of in vivo and in vitro tracing studies, coupled with advanced mass spectrometry techniques, provides a powerful platform for dissecting the intricate network of fatty acid metabolism and its impact on cellular function.

References

- 1. Arachidonic acid - Essential fatty acid with key roles in inflammation and cell signaling - biocrates life sciences gmbh [biocrates.com]

- 2. Metabolic fate of an oral tracer dose of [13C]docosahexaenoic acid triglycerides in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Arachidic acid - Wikipedia [en.wikipedia.org]

- 6. Eicosanoic Acid | C20H40O2 | CID 10467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arachidonic acid in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 12. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? [frontiersin.org]

- 14. metabolon.com [metabolon.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide: Utilizing ¹³C-Labeled Fatty Acids for Studying Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction: De Novo Lipogenesis and Lipid Metabolism

De novo lipogenesis (DNL) is the metabolic process of synthesizing fatty acids from non-lipid precursors, primarily excess carbohydrates.[1][2] This pathway is crucial for storing energy as triglycerides. It is highly active in tissues like the liver and adipose tissue.[1] Dysregulation of DNL is implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in cancer, making it a significant area of research and a potential therapeutic target.[3][4][5]

Studying the dynamics of fatty acid synthesis, uptake, and modification is essential to understanding these pathologies. Stable isotope tracing, using molecules labeled with non-radioactive heavy isotopes like Carbon-13 (¹³C), has become a gold-standard technique.[6] This method allows researchers to track the metabolic fate of specific molecules through complex biochemical networks, providing a dynamic view of cellular metabolism that is not achievable with static concentration measurements alone.[6][7]

This guide focuses on the use of ¹³C-labeled long-chain fatty acids, with a specific mention of eicosanoic acid (a 20-carbon saturated fatty acid), to probe the pathways of fatty acid uptake, elongation, desaturation, and incorporation into complex lipids. While DNL primarily produces palmitate (16:0) from precursors like glucose or acetate, introducing a labeled long-chain fatty acid like ¹³C-eicosanoic acid allows for the precise study of downstream modifications and metabolic partitioning.

Core Concepts: Stable Isotope Tracing

Stable isotope tracing experiments involve introducing a substrate enriched with a heavy isotope (e.g., ¹³C instead of ¹²C) into a biological system.[8] The labeled substrate and its downstream metabolites can be distinguished from their unlabeled counterparts by mass spectrometry (MS) due to their mass difference.[9]

Key applications in fatty acid metabolism include:

-

Quantifying De Novo Synthesis: Using precursors like ¹³C-glucose or ¹³C-acetate to measure the rate of new fatty acid production.[10]

-

Tracing Fatty Acid Uptake and Esterification: Using labeled fatty acids to track their incorporation into various lipid classes like triglycerides (TGs) and phospholipids (PLs).[7]

-

Mapping Elongation and Desaturation Pathways: Following the conversion of a labeled fatty acid into longer and more unsaturated fatty acid species.

The choice of tracer is critical. To study de novo synthesis, a precursor like ¹³C-glucose is used. To study the metabolism of an existing fatty acid, a labeled version of that fatty acid, such as [U-¹³C]eicosanoic acid (uniformly labeled eicosanoic acid), is the appropriate tool.

Experimental Protocols

This section details the key methodologies for a typical cell culture-based stable isotope tracing experiment to study the metabolic fate of an exogenous fatty acid.

Preparation of ¹³C-Labeled Fatty Acid Media

Properly solubilizing long-chain fatty acids for cell culture is critical, as high concentrations of free fatty acids can be toxic. The standard method involves complexing the fatty acid with bovine serum albumin (BSA).

Materials:

-

[U-¹³C]Eicosanoic acid (or other desired ¹³C-labeled fatty acid)

-

Ethanol, high purity

-

Fatty acid-free BSA

-

Cell culture medium (e.g., DMEM) without serum

Protocol:

-

Prepare a Fatty Acid Stock: Dissolve the ¹³C-labeled fatty acid in ethanol to create a concentrated stock solution (e.g., 100 mM).

-

Prepare a BSA Solution: Dissolve fatty acid-free BSA in the desired cell culture medium to a concentration of 10% (w/v). Warm to 37°C to aid dissolution.

-

Complex Fatty Acid to BSA: While vortexing the BSA solution, slowly add the fatty acid stock solution to achieve the desired final concentration and molar ratio (a 3:1 to 6:1 fatty acid-to-BSA ratio is common).

-

Incubate for Complexing: Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to ensure complete complexing.

-

Sterilize and Store: Sterilize the final FA-BSA solution by passing it through a 0.22 µm filter. The solution can be used immediately or stored in aliquots at -20°C.

Cell Culture and Labeling

Protocol:

-

Cell Seeding: Plate cells in multi-well plates at a density that ensures they are in a logarithmic growth phase at the time of the experiment.

-

Media Change: Before labeling, aspirate the old medium and replace it with fresh medium containing the ¹³C-labeled FA-BSA complex. Include control wells with an unlabeled FA-BSA complex.

-

Incubation: Incubate the cells for a predetermined time course (e.g., 0, 4, 8, 24 hours). The duration depends on the specific metabolic process being studied; rapid incorporation can be seen in hours, while reaching isotopic steady state may take longer.[9]

Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is designed to efficiently extract a broad range of lipids from cultured cells.[11][12]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade)

-

Chloroform (LC-MS grade)

-

Deionized water

-

Internal standards (a mix of deuterated or odd-chain lipids not expected to be in the sample)

Protocol:

-

Cell Harvest: Place the culture plate on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Quench Metabolism: Add a sufficient volume of ice-cold methanol to the cells to quench metabolic activity and scrape the cells. Transfer the cell suspension to a glass tube.

-

Add Internal Standards: Spike the sample with a known amount of an internal standard mixture. This is crucial for correcting for sample loss during extraction and for downstream quantification.[13][14]

-

Phase Separation: Add chloroform and water to the methanol-cell mixture to achieve a final solvent ratio of approximately 1:2:0.8 (chloroform:methanol:water, v/v/v). Vortex vigorously for 1 minute.

-

Second Extraction: Add additional chloroform and water to bring the ratio to 2:2:1.8. Vortex again and centrifuge at 3,000 x g for 10 minutes to separate the phases.

-

Collect Organic Layer: The lipids will be in the bottom chloroform layer. Carefully collect this layer using a glass pipette and transfer it to a new glass tube.

-

Dry and Store: Evaporate the solvent under a stream of nitrogen gas. The dried lipid extract can be stored at -80°C until analysis.

Mass Spectrometry Analysis

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the specific goals of the analysis.

-

GC-MS for Fatty Acid Composition: GC-MS provides excellent separation of fatty acid methyl esters (FAMEs) and is ideal for determining the isotopic enrichment within individual fatty acid species.[15][16] This requires a derivatization step to make the fatty acids volatile.[17]

-

LC-MS for Lipidomics: LC-MS is used to analyze intact lipid molecules.[18][19] This allows researchers to see how the labeled fatty acid is incorporated into different lipid classes (e.g., PC 38:4 vs. TG 54:6), providing a more comprehensive picture of lipid metabolism.[20]

General LC-MS Protocol Outline:

-

Resuspend Sample: Reconstitute the dried lipid extract in an appropriate solvent mixture (e.g., methanol/chloroform 2:1).

-

Chromatography: Inject the sample onto a reverse-phase C18 column for separation based on lipid hydrophobicity.[18]

-

Mass Spectrometry: Analyze the eluting lipids using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ion modes to detect a wide range of lipid classes.

-

Data Analysis: Identify lipid species based on their accurate mass and fragmentation patterns (MS/MS). Quantify the abundance of different isotopologues (M+0, M+1, M+2, etc.) for each identified lipid containing the tracer fatty acid to determine the extent of ¹³C incorporation.[21]

Data Presentation

Quantitative data from isotope tracing experiments should be presented clearly to allow for easy interpretation and comparison.

Table 1: Example Isotopic Enrichment in Cellular Fatty Acids After Incubation with [U-¹³C]Palmitate (16:0)

| Fatty Acid Species | Time (hours) | % Enrichment (¹³C / Total Carbon) |

| Palmitate (16:0) | 4 | 45.2% |

| 8 | 68.5% | |

| 24 | 85.1% | |

| Stearate (18:0) | 4 | 5.3% |

| 8 | 15.8% | |

| 24 | 35.6% | |

| Oleate (18:1) | 4 | 2.1% |

| 8 | 8.9% | |

| 24 | 22.4% |

This table illustrates how the initial labeled fatty acid (palmitate) shows high enrichment quickly, while its elongated (stearate) and desaturated (oleate) products show a delayed and lower enrichment, confirming the metabolic pathway.

Table 2: Incorporation of Labeled Fatty Acid into Major Lipid Classes

| Lipid Class | Time (hours) | Labeled Lipid as % of Total Class |

| Phosphatidylcholine (PC) | 8 | 25.7% |

| 24 | 48.2% | |

| Triglycerides (TG) | 8 | 42.1% |

| 24 | 75.9% | |

| Cholesteryl Esters (CE) | 8 | 10.3% |

| 24 | 28.6% |

This table shows the differential incorporation of the ¹³C-labeled fatty acid into storage lipids (TG) versus membrane lipids (PC), providing insights into metabolic partitioning.

Visualizations: Pathways and Workflows

De Novo Lipogenesis Pathway

This diagram illustrates the primary pathway for synthesizing palmitate from glucose-derived acetyl-CoA.

References

- 1. Lipogenesis: From Glucose to Fatty Acids [allen.in]

- 2. 6.33 De novo Lipogenesis (Fatty Acid Synthesis) | Nutrition Flexbook [courses.lumenlearning.com]

- 3. De novo lipogenesis in the liver in health and disease: more than just a shunting yard for glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 9. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lipid extraction and mass spectrometry quantification [bio-protocol.org]

- 12. Lipid extraction for mass spectrometry lipidomics [bio-protocol.org]

- 13. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. iris.unina.it [iris.unina.it]

- 15. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lipidmaps.org [lipidmaps.org]

- 18. agilent.com [agilent.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

A Technical Guide to the Natural Abundance of ¹³C in Long-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural abundance of the stable isotope carbon-13 (¹³C) in long-chain fatty acids (LCFAs). Understanding the subtle variations in ¹³C content offers a powerful tool for tracing metabolic pathways, authenticating products, and gaining insights into cellular physiology relevant to drug development. This guide details the underlying principles, experimental methodologies, and data interpretation, presented in a format accessible to researchers and professionals in the life sciences.

Fundamental Principles of ¹³C Natural Abundance in Fatty Acids

The natural abundance of ¹³C is approximately 1.1% of all carbon atoms. However, this proportion is not constant across all biological molecules. During metabolic processes, enzymes often exhibit a kinetic isotope effect, preferentially utilizing the lighter ¹²C isotope. This leads to a slight depletion of ¹³C in the resulting products compared to the initial substrate.

In the context of fatty acid biosynthesis, the enzyme pyruvate dehydrogenase, which converts pyruvate to acetyl-CoA (the primary building block for fatty acids), shows a preference for ¹²C-pyruvate. Consequently, lipids, including LCFAs, are generally depleted in ¹³C relative to carbohydrates and proteins within the same organism. This isotopic fractionation provides a unique signature that can be used to trace the flow of carbon through metabolic networks.

The ¹³C content is typically expressed in delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard:

δ¹³C (‰) = [ (R_sample / R_standard) - 1 ] * 1000

Where R is the ratio of ¹³C/¹²C. A more negative δ¹³C value indicates a greater depletion in ¹³C.

Quantitative Data on δ¹³C Values in Long-Chain Fatty Acids

The δ¹³C values of LCFAs vary depending on the carbon source (e.g., C3 vs. C4 plants in the diet), the organism's metabolic state, and the specific fatty acid. The following table summarizes typical δ¹³C values for common LCFAs from various sources.

| Fatty Acid | Common Name | Organism/Source Type | Typical δ¹³C Range (‰) | Reference |

| C16:0 | Palmitic acid | Marine Algae | -25 to -35 | [1] |

| Terrestrial C3 Plants | -30 to -38 | [1][2] | ||

| Terrestrial C4 Plants | -15 to -20 | [3] | ||

| Ruminant Adipose | -28 to -32 | [4] | ||

| Non-ruminant Adipose | -24 to -28 | [4] | ||

| C18:0 | Stearic acid | Marine Algae | -26 to -36 | [1] |

| Terrestrial C3 Plants | -31 to -39 | [2] | ||

| Terrestrial C4 Plants | -16 to -21 | [3] | ||

| Ruminant Adipose | -29 to -33 | [4] | ||

| Non-ruminant Adipose | -25 to -29 | [4] | ||

| C18:1(n-9) | Oleic acid | Marine Algae | -27 to -37 | |

| Terrestrial C3 Plants | -32 to -40 | |||

| Terrestrial C4 Plants | -17 to -22 | |||

| Ruminant Adipose | -29 to -34 | |||

| Non-ruminant Adipose | -26 to -30 | |||

| C18:2(n-6) | Linoleic acid | Marine Algae | -28 to -38 | |

| Terrestrial C3 Plants | -33 to -41 | |||

| Terrestrial C4 Plants | -18 to -23 | |||

| C20:4(n-6) | Arachidonic acid | Marine Organisms | -25 to -35 | |

| Mammalian Tissues | -26 to -32 | |||

| C20:5(n-3) | Eicosapentaenoic acid (EPA) | Marine Algae | -24 to -34 | [5] |

| Marine Fish | -23 to -30 | [5] | ||

| C22:6(n-3) | Docosahexaenoic acid (DHA) | Marine Algae | -23 to -33 | [5] |

| Marine Fish | -22 to -29 | [5] | ||

| C24:0 | Lignoceric acid | Terrestrial Plants | -32 to -40 | [2] |

| C26:0 | Cerotic acid | Terrestrial Plants | -33 to -41 | [2] |

| C28:0 | Montanic acid | Terrestrial Plants | -34 to -42 | [2] |

| C30:0 | Melissic acid | Terrestrial Plants | -35 to -43 | [2] |

Experimental Protocols

The accurate determination of δ¹³C values in LCFAs requires meticulous sample preparation and analysis. The following sections outline the key experimental steps.

Lipid Extraction

The choice of lipid extraction method is critical to ensure quantitative recovery of LCFAs without isotopic fractionation. The Folch method and its modifications are widely used.

Protocol: Modified Folch Lipid Extraction

-

Homogenization: Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol (2:1, v/v) solution. For a 1 g sample, use 20 mL of the solvent mixture.

-

Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate. Vortex thoroughly and centrifuge at low speed (e.g., 2000 x g for 10 minutes) to separate the phases.

-

Collection of Lipid Phase: The lower chloroform phase contains the lipids. Carefully collect this phase using a Pasteur pipette and transfer it to a clean, pre-weighed glass tube.

-

Re-extraction (Optional but Recommended): Re-extract the upper aqueous phase and the protein interface with another portion of chloroform to maximize lipid recovery. Combine the chloroform phases.

-

Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas at a temperature not exceeding 40°C to prevent oxidation of unsaturated fatty acids.

-

Lipid Mass Determination: Once the solvent is completely evaporated, weigh the tube to determine the total lipid mass.

-

Storage: Store the extracted lipids under nitrogen or argon at -20°C or -80°C until further processing.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, LCFAs are typically converted to their more volatile fatty acid methyl esters (FAMEs).

Protocol: Acid-Catalyzed Transesterification

-

Reagent Preparation: Prepare a solution of 1% (v/v) sulfuric acid or 5% (v/v) acetyl chloride in anhydrous methanol. This reagent should be prepared fresh.

-

Reaction: Resuspend the extracted lipids in a known volume of toluene or hexane. Add an excess of the methanolic H₂SO₄ or HCl reagent (e.g., 2 mL for up to 50 mg of lipid).

-

Incubation: Securely cap the reaction vial and heat at 70-80°C for 2-4 hours.

-

Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex vigorously and centrifuge to separate the phases.

-

Collection of FAMEs: The upper hexane layer contains the FAMEs. Carefully transfer this layer to a clean vial. Repeat the hexane extraction twice more and combine the hexane fractions.

-

Washing: Wash the combined hexane extracts with a small volume of 2% potassium bicarbonate solution to remove any remaining acid, followed by a wash with deionized water.

-

Drying: Dry the hexane phase over anhydrous sodium sulfate.

-

Solvent Evaporation and Reconstitution: Evaporate the hexane under a gentle stream of nitrogen and reconstitute the FAMEs in a known volume of a suitable solvent (e.g., hexane, isooctane) for GC analysis.

Isotope Ratio Mass Spectrometry (IRMS) Analysis

The δ¹³C values of individual FAMEs are determined using a gas chromatograph coupled to a combustion interface and an isotope ratio mass spectrometer (GC-C-IRMS).

Protocol: GC-C-IRMS Analysis of FAMEs

-

Gas Chromatography:

-

Column: Use a high-resolution capillary column suitable for FAME separation (e.g., a polar column like a BPX70 or a non-polar column like a DB-5).

-

Injection: Inject 1-2 µL of the FAMEs solution into the GC.

-

Temperature Program: Develop a temperature program that provides good separation of the target LCFAs. A typical program might start at 60°C, ramp to 150°C at 15°C/min, then to 240°C at 4°C/min, and hold for 20 minutes.

-

Carrier Gas: Use high-purity helium as the carrier gas.

-

-

Combustion: The eluting FAMEs from the GC are quantitatively combusted to CO₂ and H₂O in a combustion reactor (typically a ceramic tube containing copper oxide and other catalysts) at a high temperature (e.g., 950°C).

-

Water Removal and Reduction: The combustion products pass through a water trap (e.g., a Nafion membrane) and a reduction reactor (containing copper wires) to remove water and reduce any nitrogen oxides to N₂.

-

Isotope Ratio Mass Spectrometry: The purified CO₂ gas is introduced into the ion source of the IRMS. The IRMS simultaneously measures the ion beams of masses 44 (¹²C¹⁶O₂), 45 (¹³C¹⁶O₂ and ¹²C¹⁷O¹⁶O), and 46 (¹²C¹⁶O¹⁸O).

-

Data Analysis:

-

Peak Identification: Identify the FAME peaks based on their retention times by comparison with known standards.

-

Isotope Ratio Calculation: The instrument software calculates the δ¹³C value for each peak relative to a calibrated CO₂ reference gas that is pulsed into the mass spectrometer during the analysis.

-

Correction for Methylation: A correction must be applied to account for the carbon atom added from methanol during the transesterification process. The corrected δ¹³C value of the fatty acid (FA) is calculated using a mass balance equation: δ¹³C_FA = [ (n * δ¹³C_FAME) - δ¹³C_methanol ] / (n - 1) where n is the number of carbon atoms in the FAME, δ¹³C_FAME is the measured value of the FAME, and δ¹³C_methanol is the δ¹³C value of the methanol used for derivatization (which must be independently determined).

-

Visualizing Key Pathways and Workflows

Fatty Acid Biosynthesis and Isotopic Fractionation

The de novo synthesis of fatty acids is a multi-step process that begins with acetyl-CoA. The primary site of isotopic fractionation is the formation of acetyl-CoA from pyruvate. Subsequent elongation and desaturation steps can also introduce smaller isotopic effects.

Caption: De novo fatty acid biosynthesis pathway highlighting the key isotopic fractionation step.

Experimental Workflow for δ¹³C Analysis of LCFAs

The following diagram illustrates the logical flow of the experimental procedure for determining the δ¹³C values of long-chain fatty acids.

Caption: Experimental workflow for the analysis of δ¹³C in long-chain fatty acids.

Applications in Research and Drug Development

The analysis of natural ¹³C abundance in LCFAs has numerous applications:

-

Metabolic Pathway Analysis: Tracing the origins of carbon in fatty acids to understand metabolic fluxes and the contributions of different substrates to lipid synthesis.

-

Trophic Ecology: Determining dietary sources and trophic levels in food webs.

-

Food Authenticity: Detecting the adulteration of food products, such as the addition of cheaper oils to premium products.

-

Biogeochemistry: Reconstructing past environmental conditions and ecosystems.

-

Drug Development:

-

Target Engagement: Assessing the impact of drugs that target enzymes involved in fatty acid metabolism by observing changes in isotopic signatures.

-

Mechanism of Action: Elucidating how a compound affects cellular metabolism by tracing the flow of carbon.

-

Biomarker Discovery: Identifying isotopic signatures associated with disease states or drug responses.

-

Conclusion

The natural abundance of ¹³C in long-chain fatty acids provides a powerful and nuanced tool for a wide range of scientific investigations. By understanding the principles of isotopic fractionation and employing rigorous analytical methodologies, researchers can gain valuable insights into metabolic processes, with significant implications for basic research, ecology, and the development of new therapeutic agents. This guide serves as a foundational resource for professionals seeking to incorporate stable isotope analysis into their research endeavors.

References

- 1. Inferring Phytoplankton, Terrestrial Plant and Bacteria Bulk δ¹³C Values from Compound Specific Analyses of Lipids and Fatty Acids | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Icosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icosanoic acid, also known as arachidic acid, is a saturated fatty acid with a 20-carbon backbone.[1] It is found in various natural sources, including peanut oil, corn oil, and cocoa butter.[1][2] While not as ubiquitously studied as its unsaturated counterpart, arachidonic acid, icosanoic acid plays a role in various biological and industrial applications. In the body, it is a precursor to some eicosanoids, which are signaling molecules with anti-inflammatory and anti-clotting properties that can help protect against cardiovascular diseases.[3] Industrially, it is used in the production of detergents, lubricants, and photographic materials.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of icosanoic acid, along with relevant experimental protocols and a discussion of its biological significance.

Physical and Chemical Properties

The physical and chemical properties of icosanoic acid are summarized in the tables below. These properties are crucial for its handling, formulation, and application in both research and industrial settings.

Table 1: Core Physical and Chemical Properties of Icosanoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C20H40O2 | [2][4] |

| Molecular Weight | 312.53 g/mol | [2][4] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 75.4 °C | [1][4] |

| Boiling Point | 328 °C (at 760 mm Hg) | [1][4] |

| Density | 0.8240 g/cm³ | [1] |

| Flash Point | 110 °C | [1] |

| LogP (Octanol/Water) | 8.5 | [4] |

| Water Solubility | Practically insoluble | [1][2] |

Table 2: Solubility of Icosanoic Acid in Various Solvents

| Solvent | Solubility | Concentration | Reference(s) |

| Chloroform | 50 mg/mL | 159.98 mM | [5] |

| DMSO | 12.65 mg/mL | 40.48 mM | [5] |

| DMSO | 62 mg/mL | 198.38 mM | [6] |

Experimental Protocols

Synthesis of [1-¹³C]Icosanoic Acid (General Protocol)

Stable isotope-labeled compounds are invaluable tools in metabolic research and drug development. The following is a general protocol for the synthesis of [1-¹³C]icosanoic acid, adapted from methods for labeling other fatty acids.[7][8]

Materials:

-

1-Bromononadecane

-

Potassium cyanide-¹³C (K¹³CN)

-

Anhydrous ethanol

-

Sulfuric acid

-

Diethyl ether

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Nitrile Synthesis: In a round-bottom flask, dissolve 1-bromononadecane in anhydrous ethanol. Add K¹³CN and reflux the mixture for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After completion, cool the reaction mixture and add a solution of sulfuric acid in water. Reflux the mixture for another 24 hours to hydrolyze the nitrile to a carboxylic acid.

-

Extraction: Cool the mixture and extract the product with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude [1-¹³C]icosanoic acid.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-diethyl ether gradient to yield pure [1-¹³C]icosanoic acid.

Characterization:

The final product should be characterized by:

-

Mass Spectrometry (MS): To confirm the incorporation of the ¹³C isotope.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the label.

-

Gas Chromatography (GC): To assess purity.

Analysis of Icosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)

GC-MS is a powerful technique for the separation and identification of fatty acids. The following is a general protocol for the analysis of icosanoic acid in a biological sample.[9]

Materials:

-

Internal standard (e.g., deuterated icosanoic acid)

-

Methanol

-

1 N Hydrochloric acid

-

Isooctane

-

Pentafluorobenzyl (PFB) bromide

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile

Procedure:

-

Sample Preparation and Extraction:

-

To the biological sample (e.g., plasma, cell lysate), add a known amount of the internal standard.

-

Add methanol and 1 N HCl, followed by isooctane to create a biphasic solution.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the upper organic phase containing the lipids.

-

-

Derivatization:

-

Evaporate the organic solvent under a stream of nitrogen.

-

To the dried residue, add a solution of PFB bromide and DIPEA in acetonitrile.

-

Heat the mixture at 60°C for 30 minutes to form the PFB esters of the fatty acids.

-

-

GC-MS Analysis:

-

Evaporate the derivatization reagents and reconstitute the sample in a suitable solvent (e.g., hexane).

-

Inject an aliquot of the sample into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar column) and a temperature gradient to separate the fatty acid esters.

-

The mass spectrometer is typically operated in negative chemical ionization (NCI) mode for high sensitivity of the PFB esters.

-

-

Quantification:

-

Identify the peak corresponding to the icosanoic acid-PFB ester based on its retention time and mass spectrum.

-

Quantify the amount of icosanoic acid by comparing the peak area of the analyte to that of the internal standard.

-

Signaling Pathways and Biological Relevance

While arachidonic acid is well-known for its central role in the eicosanoid signaling cascade, the direct signaling pathways of icosanoic acid are less well-defined. However, icosanoic acid can be converted to arachidonic acid through hydrogenation.[1][5] Therefore, understanding the arachidonic acid cascade is relevant to the biological context of icosanoic acid. Eicosanoids, derived from arachidonic acid, are involved in inflammation, immunity, and central nervous system signaling.[3][10][11]

Recent studies suggest that higher levels of very-long-chain saturated fatty acids, including icosanoic acid, may be associated with a lower risk of certain cardiovascular diseases and type 2 diabetes.[3] Furthermore, icosanoic acid is a component of phosphatidylglucoside, a phospholipid found in the brain that is thought to be involved in cell-cell interactions and neurodevelopment.[3]

Visualizations

Arachidonic Acid Cascade

The following diagram illustrates the major pathways of the arachidonic acid cascade, which produces various eicosanoids.

Caption: General overview of the arachidonic acid signaling cascade.

Experimental Workflow for Icosanoic Acid Analysis

The diagram below outlines a typical workflow for the analysis of icosanoic acid from a biological sample.

Caption: A general experimental workflow for the analysis of icosanoic acid.

Conclusion

Icosanoic acid is a long-chain saturated fatty acid with distinct physical and chemical properties that make it suitable for a range of industrial applications. In the biological realm, while its direct signaling roles are still under investigation, its connection to the well-established arachidonic acid cascade and its potential links to cardiovascular and neurological health highlight it as an important molecule for further research. The experimental protocols provided in this guide offer a starting point for the synthesis of labeled standards and the quantitative analysis of icosanoic acid, which are essential for advancing our understanding of its function in health and disease.

References

- 1. Arachidic acid - Wikipedia [en.wikipedia.org]

- 2. EICOSANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. metabolon.com [metabolon.com]

- 4. Eicosanoic Acid | C20H40O2 | CID 10467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Arachidic acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. experts.illinois.edu [experts.illinois.edu]

- 7. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jianhaidulab.com [jianhaidulab.com]

- 10. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The arachidonic acid cascade, eicosanoids, and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Tracing Cellular Metabolism with (¹³C)Icosanoic Acid

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems.[1] By replacing one or more atoms of a compound with their stable isotopes, researchers can follow the journey of these labeled molecules through various metabolic pathways without the need for radioactive materials.[1][2] This approach is particularly valuable in metabolomics and flux analysis to elucidate the dynamics of cellular processes.[3] Icosanoic acid (C20:0), also known as arachidic acid, is a long-chain saturated fatty acid. Understanding its uptake and metabolism is crucial for research in areas such as lipid metabolism, membrane biology, and the study of metabolic diseases. This protocol details the in vitro labeling of cells with (¹³C)icosanoic acid to trace its incorporation into cellular lipids and its catabolism through β-oxidation and the tricarboxylic acid (TCA) cycle.

Principle of the Method

Cells are cultured in a medium supplemented with (¹³C)icosanoic acid that has been complexed with fatty acid-free bovine serum albumin (BSA) to ensure its solubility and bioavailability.[2][4] The labeled icosanoic acid is taken up by the cells and can be either incorporated into complex lipids (e.g., triglycerides, phospholipids) or transported into the mitochondria for catabolism. In the mitochondria, it undergoes β-oxidation, which sequentially cleaves two-carbon units from the fatty acid chain to produce (¹³C)acetyl-CoA.[5] This labeled acetyl-CoA can then enter the TCA cycle, leading to ¹³C enrichment in TCA cycle intermediates.[6][7] The distribution and extent of ¹³C labeling in various metabolites are quantified using mass spectrometry, providing insights into the relative activities of these metabolic pathways.[8]

Experimental Protocols

1. Preparation of (¹³C)Icosanoic Acid-BSA Complex

Long-chain fatty acids like icosanoic acid have very low solubility in aqueous culture media and require a carrier protein, such as BSA, for efficient delivery to cells.[2][4]

-

Materials:

-

(U-¹³C)Icosanoic acid (or specifically labeled variant)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Ethanol (≥99.8%)

-

Sodium Hydroxide (NaOH) solution (0.1 M)

-

Phosphate Buffered Saline (PBS), sterile

-

Cell culture medium (e.g., DMEM), serum-free

-

-

Procedure for 5 mM Stock Solution (10:1 fatty acid:BSA ratio):

-

Dissolve (¹³C)Icosanoic Acid: Weigh the required amount of (¹³C)icosanoic acid and dissolve it in 0.1 M NaOH with gentle heating at 70°C to create a 20 mM stock solution.[4] Alternatively, dissolve in ethanol at 60-70°C.[9]

-

Prepare BSA Solution: Prepare a 0.5 mM solution of fatty acid-free BSA in serum-free cell culture medium. Warm the solution to 37°C to ensure the BSA is fully dissolved.

-

Complexation: While gently vortexing the BSA solution, add the (¹³C)icosanoic acid stock solution dropwise to achieve a final fatty acid concentration of 5 mM and a BSA concentration of 0.5 mM.

-

Incubation: Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to allow for complete complexation.[9]

-

Sterilization and Storage: Sterilize the final complex by passing it through a 0.22 µm filter. The solution can be stored in aliquots at -20°C.

-

2. Cell Culture and Labeling

-

Materials:

-

Adherent cells of interest (e.g., HEK293, HepG2, or a relevant cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

(¹³C)Icosanoic Acid-BSA complex

-

Control vehicle (BSA solution without fatty acid)

-

6-well or 12-well cell culture plates

-

-

Procedure:

-

Cell Seeding: Seed cells in culture plates and allow them to adhere and reach 70-80% confluency.

-